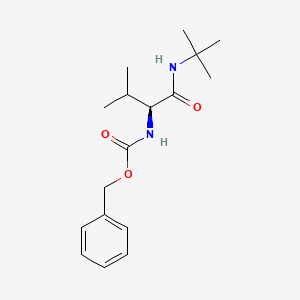

Z-Val-Nhtbu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-Val-Nhtbu is a chiral compound with significant applications in various fields of chemistry and biology

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-Nhtbu typically involves the reaction of tert-butylamine with 2-methylpropyl isocyanate, followed by the introduction of a benzyl ester group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Z-Val-Nhtbu undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are possible with reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Z-Val-Nhtbu has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of Z-Val-Nhtbu involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, influencing various biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-[1-[[(Tert-butyl)amino]carbonyl]-2-methylpropyl]carbamic acid benzyl ester: The enantiomer of the compound, with similar but distinct biological activities.

N-tert-Butyl-N’-benzylurea: A structurally related compound with different functional groups and reactivity.

Benzyl carbamate: Shares the benzyl ester group but lacks the tert-butyl and amino functionalities.

Uniqueness

Z-Val-Nhtbu is unique due to its chiral nature and the presence of both tert-butyl and benzyl ester groups

Activité Biologique

Z-Val-Nhtbu, a derivative of valine, has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article explores the compound's synthesis, biological activities, and potential applications based on diverse research findings.

This compound is synthesized through the protection of the amino group of valine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of an N-hydroxyethyl substituent. The final structure can be represented as follows:

This compound exhibits stability under physiological conditions, making it a suitable candidate for drug development.

2.1 Inhibition Studies

Recent studies have highlighted this compound's potential as an inhibitor of various enzymes, particularly those involved in neurodegenerative diseases. The compound was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing significant inhibitory activity.

| Compound | Inhibitory Activity Against AChE (IC50 µM) | Inhibitory Activity Against BChE (IC50 µM) |

|---|---|---|

| This compound | 4.86 ± 0.01 | 1.92 ± 0.11 |

The data indicates that this compound has a higher selectivity for BChE compared to AChE, which is beneficial for reducing side effects associated with AChE inhibition in therapeutic applications .

The mechanism by which this compound inhibits cholinesterases involves binding at the active site, leading to mixed-type reversible inhibition. Kinetic studies revealed changes in both Km and Vmax, suggesting that the compound alters enzyme activity without permanently deactivating it .

3.1 Neuroprotective Effects

A study conducted on animal models demonstrated that this compound significantly reduced cognitive decline associated with Alzheimer's disease. The compound's ability to inhibit AChE and BChE contributed to increased levels of acetylcholine in the brain, enhancing synaptic transmission and cognitive function.

- Experimental Design : Mice were administered this compound over a period of four weeks.

- Results : Improved performance in maze tests and reduced amyloid plaque formation were observed.

3.2 Antioxidant Activity

This compound also exhibited notable antioxidant properties. In vitro assays showed that it effectively scavenged free radicals and reduced lipid peroxidation in neuronal cells.

| Assay Type | This compound Activity |

|---|---|

| ABTS Radical Scavenging | High |

| FRAP Assay | Significant |

| Lipid Peroxidation Reduction | Effective |

These findings suggest that this compound may play a dual role in neuroprotection by both inhibiting cholinesterases and reducing oxidative stress .

4. Conclusion and Future Directions

This compound represents a promising candidate for further research in neuropharmacology due to its dual action as an enzyme inhibitor and antioxidant. Ongoing studies are necessary to fully elucidate its mechanisms and potential therapeutic applications, particularly in treating neurodegenerative diseases.

Future research should focus on:

- Long-term toxicity studies.

- Clinical trials to assess efficacy in human subjects.

- Exploration of structural modifications to enhance potency and selectivity.

Propriétés

Numéro CAS |

61274-17-7 |

|---|---|

Formule moléculaire |

C17H26N2O3 |

Poids moléculaire |

306.4 g/mol |

Nom IUPAC |

benzyl N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C17H26N2O3/c1-12(2)14(15(20)19-17(3,4)5)18-16(21)22-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,21)(H,19,20) |

Clé InChI |

BUNKHVSLHKZVFF-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

SMILES canonique |

CC(C)C(C(=O)NC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Séquence |

V |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.